Cas no 2137992-89-1 (3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide)

3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide
- 2137992-89-1
- EN300-1131959
-
- インチ: 1S/C9H16ClNO3S/c1-9(2,7-10)8(12)11-15(13)5-3-14-4-6-15/h3-7H2,1-2H3
- InChIKey: PYRZGFXNKSPBQF-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)C(N=S1(CCOCC1)=O)=O
計算された属性
- 精确分子量: 253.0539422g/mol
- 同位素质量: 253.0539422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 346
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 64.1Ų
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131959-1.0g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1131959-0.5g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1131959-0.25g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1131959-0.05g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1131959-0.1g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1131959-10g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1131959-5g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1131959-2.5g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1131959-1g |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide |
2137992-89-1 | 95% | 1g |
$628.0 | 2023-10-26 |
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamideに関する追加情報
Research Brief on 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide (CAS: 2137992-89-1)
Recent studies on 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide (CAS: 2137992-89-1) have highlighted its potential as a novel bioactive compound in chemical biology and pharmaceutical research. This molecule, characterized by its unique oxathiane scaffold and chloro-dimethyl propanamide moiety, has garnered attention for its possible applications in drug discovery and development. The compound's structural features suggest it may interact with specific biological targets, making it a candidate for further investigation in therapeutic contexts.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways and preliminary biological activity of 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide. Researchers employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields and purity. The study reported that the compound exhibited moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications. However, further optimization of the molecule's pharmacokinetic properties is needed to enhance its efficacy and reduce off-target effects.
In parallel, computational modeling studies have provided insights into the molecular interactions of 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide with its putative targets. Molecular docking simulations revealed that the compound's oxathiane ring and propanamide group form key hydrogen bonds and hydrophobic interactions with active site residues of target proteins. These findings, published in Bioorganic & Medicinal Chemistry Letters, underscore the compound's potential as a scaffold for designing more potent derivatives with improved binding affinities.
Despite these promising results, challenges remain in the development of 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide as a therapeutic agent. Current research is focused on addressing issues related to solubility, metabolic stability, and selectivity. Recent advancements in formulation technologies, such as nanoparticle-based delivery systems, may offer solutions to these challenges. A 2024 preprint on bioRxiv discussed the encapsulation of the compound in polymeric nanoparticles, which significantly improved its bioavailability in preclinical models.
Looking ahead, the chemical and pharmaceutical communities are keenly interested in further exploring the applications of 3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide. Ongoing studies are investigating its potential in areas beyond inflammation, including oncology and infectious diseases. The compound's unique structure and preliminary biological activity make it a valuable addition to the toolkit of medicinal chemists and drug developers. Future research directions may include structure-activity relationship studies, mechanism of action elucidation, and translational development efforts.
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